molecular formula C13H14N4 B2996723 1,4,6-trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 672949-91-6

1,4,6-trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B2996723
CAS RN: 672949-91-6
M. Wt: 226.283
InChI Key: MNAQRWTVZJATSM-UHFFFAOYSA-N
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Description

The compound “1,4,6-trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine” is a complex organic molecule that contains several interesting structural features. It includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . These types of structures are often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and pyrazole rings would contribute to the aromaticity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the nitrogen atoms in the pyrrole and pyrazole rings. These atoms could act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen atoms could increase its polarity, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Biomedical Applications

Pyrazolo[3,4-b]pyridines, which include the compound of interest, have been synthesized and evaluated for their biomedical applications. These compounds, with diverse substituents, have been studied extensively, highlighting their potential in various therapeutic areas. The synthesis techniques have evolved to allow for the modification of substituents at key positions, enabling the exploration of biological activities and potential therapeutic applications. These compounds have demonstrated significant versatility, with applications ranging from anticancer to antimicrobial activities, showcasing their broad biomedical potential (Donaire-Arias et al., 2022).

Coordination Chemistry and Ligand Applications

The compound and its derivatives have found applications in coordination chemistry, serving as ligands for the formation of complex structures with metals. These complexes have been investigated for their luminescent properties, thermal and photochemical behaviors, which are critical for developing new materials with potential applications in sensing, electronics, and photophysics. The unique structural properties of these ligands, including their ability to engage in versatile coordination modes, have led to the development of complexes exhibiting unusual and desirable properties (Halcrow, 2005).

Material Science Applications

In material science, derivatives of pyrazolo[3,4-b]pyridine have been explored for their potential in creating advanced materials, including those with photophysical properties suitable for organic light-emitting diodes (OLEDs) and as sensors. The electronic and structural versatility of these compounds makes them suitable for designing materials with specific optical, electronic, and magnetic properties. This adaptability is crucial for developing new materials for electronics, photonics, and related fields, where the fine-tuning of properties can lead to significant advancements (Li et al., 2016).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities and developing efficient methods for its synthesis .

properties

IUPAC Name

1,4,6-trimethyl-3-pyrrol-1-ylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-9-8-10(2)14-12-11(9)13(15-16(12)3)17-6-4-5-7-17/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAQRWTVZJATSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,6-trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine

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